
5-(4-溴苯基)-1,2,4-噁二唑
描述
5-(4-Bromophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
科学研究应用
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: Research has shown that derivatives of 5-(4-Bromophenyl)-1,2,4-oxadiazole exhibit promising pharmacological activities, such as anti-inflammatory and antioxidant effects .
Industry: In the industrial sector, 5-(4-Bromophenyl)-1,2,4-oxadiazole is used in the development of advanced materials, including liquid crystals and polymers, due to its unique electronic properties .
作用机制
- It’s important to note that 5-(4-Bromophenyl)-1,2,4-oxadiazole belongs to the class of indole derivatives, which have diverse biological activities . These activities may involve interactions with specific receptors, enzymes, or other cellular components.
Target of Action
Pharmacokinetics (ADME)
- The compound’s absorption profile is not well-documented. It likely enters the bloodstream through oral administration or other routes. The volume of distribution and protein binding properties are not available . Metabolic pathways leading to its breakdown and elimination remain unspecified. The compound is likely eliminated via renal or hepatic pathways.
生化分析
Biochemical Properties
5-(4-Bromophenyl)-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole has been shown to interact with reactive oxygen species, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole on various cell types and cellular processes are profound. In neuronal cells, the compound modulates neurotransmitter levels by inhibiting acetylcholinesterase, which can lead to altered neuronal signaling and potential neuroprotective effects . In cancer cells, 5-(4-Bromophenyl)-1,2,4-oxadiazole has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities .
Molecular Mechanism
At the molecular level, 5-(4-Bromophenyl)-1,2,4-oxadiazole exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is primarily driven by the bromophenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole can scavenge reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-(4-Bromophenyl)-1,2,4-oxadiazole can exert sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent antioxidant effects . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects by modulating cholinergic signaling and reducing oxidative stress . At higher doses, 5-(4-Bromophenyl)-1,2,4-oxadiazole can induce toxic effects, including neurotoxicity and hepatotoxicity . These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-(4-Bromophenyl)-1,2,4-oxadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid . These metabolic pathways influence the compound’s bioavailability and clearance from the body, affecting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 5-(4-Bromophenyl)-1,2,4-oxadiazole is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport and distribution properties are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(4-Bromophenyl)-1,2,4-oxadiazole plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5-(4-Bromophenyl)-1,2,4-oxadiazole can accumulate in mitochondria, where it exerts its antioxidant effects and modulates mitochondrial function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of 5-(4-Bromophenyl)-1,2,4-oxadiazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted oxadiazoles with various functional groups.
- Oxidized or reduced derivatives of the oxadiazole ring.
- Coupled products with extended aromatic systems.
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, used in the synthesis of liquid crystals.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: A compound with antimicrobial and antioxidant properties.
Uniqueness: 5-(4-Bromophenyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQNAZZIVMSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712389 | |
| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-25-1 | |
| Record name | 5-(4-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)


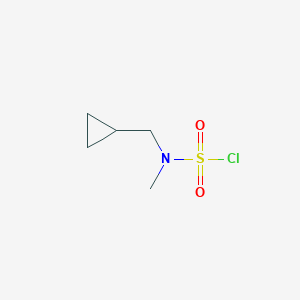

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
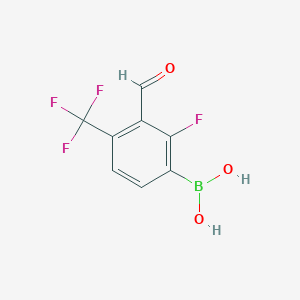


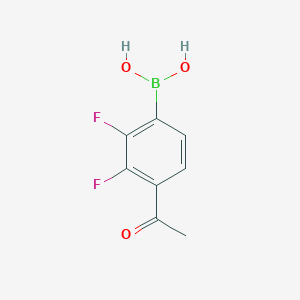
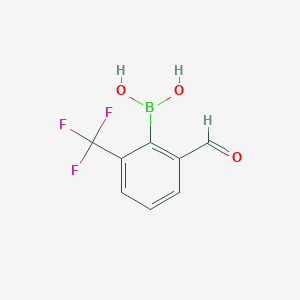
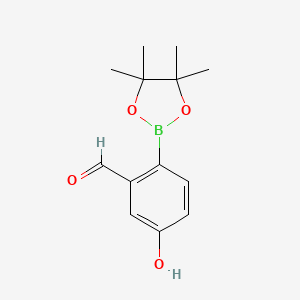

![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1443103.png)
